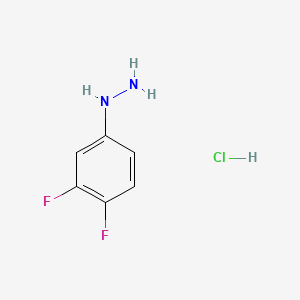

3,4-Difluorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is 180.0265822 g/mol and the complexity rating of the compound is 110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEJTSFVIILHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961006 | |

| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-37-4, 875664-54-3 | |

| Record name | (3,4-Difluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-difluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40594-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorophenylhydrazine hydrochloride physical properties

An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic hydrazine salt that has emerged as a pivotal building block in modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties, synthesis, handling, and applications of this versatile chemical intermediate.

The presence of two fluorine atoms on the phenyl ring significantly influences the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive precursor for creating novel bioactive molecules.[1][2][3][4] As a hydrochloride salt, it offers enhanced stability and improved handling characteristics compared to its free base form, facilitating its use in a wide range of laboratory and industrial settings.[5] This document aims to serve as a practical resource, consolidating technical data and field-proven insights to support its effective application in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 40594-37-4; 875664-54-3 | [1][6][7] |

| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][6][8] |

| Molecular Weight | 180.58 g/mol | [1][6][8] |

| Appearance | White, light yellow, or light pink powder/crystals | [1][8] |

| Melting Point | 230°C | [8] |

| Purity | Typically ≥97% - 99% (HPLC) | [1][6][8] |

| Storage Conditions | Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed. | [1][8][9] |

| Solubility | While specific data is limited, as a hydrochloride salt, it is expected to be soluble in water and other polar solvents. | [10] |

Structural and Physical Characteristics

The molecular structure, featuring a difluorinated phenyl ring attached to a hydrazine group and salified with hydrochloric acid, is central to its utility. The fluorine atoms are electron-withdrawing, which can influence the reactivity of the hydrazine moiety.

-

Appearance: The compound is typically supplied as a solid, ranging in color from white to light yellow or pink.[1][8] Color variations can be indicative of purity levels or minor degradation, underscoring the importance of proper storage.

-

Melting Point: With a reported melting point of 230°C, this value serves as a key quality control parameter.[8] A sharp melting point range is generally associated with high purity.

-

Stability and Storage: this compound should be stored in a cool, dry, and well-ventilated environment, often under an inert gas like nitrogen or argon.[1][9] This precaution is necessary to prevent degradation from moisture and atmospheric oxidation, which can affect its reactivity and purity over time. Keeping the container tightly sealed is crucial.[5]

Synthesis and Purification

The synthesis of phenylhydrazine hydrochlorides is a classic transformation in organic chemistry, typically involving a two-step process starting from the corresponding aniline derivative. The general workflow is applicable to the preparation of this compound.

General Synthetic Workflow

The process begins with the diazotization of 3,4-difluoroaniline, followed by the reduction of the resulting diazonium salt to yield the target hydrazine, which is then isolated as its hydrochloride salt.

Caption: General synthesis workflow for phenylhydrazine hydrochlorides.

Experimental Protocol: Synthesis of a Phenylhydrazine Hydrochloride

This protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazine hydrochlorides and should be performed by trained personnel with appropriate safety measures.[11][12]

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0°C, dissolve 3,4-difluoroaniline in a mixture of concentrated HCl and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture at this temperature for approximately one hour to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite). Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.

-

-

Isolation and Precipitation:

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete.

-

The phenylhydrazine hydrochloride may precipitate directly from the reaction mixture. To maximize the yield, cool the solution thoroughly in an ice bath.[11]

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water or brine, followed by an organic solvent like diethyl ether, to remove impurities.[12]

-

For higher purity, the crude product can be recrystallized from hot water, often with the addition of activated charcoal to remove colored impurities.[11]

-

Dry the purified crystals under vacuum to obtain the final product.

-

Causality: The choice of a hydrochloride salt for isolation is deliberate; it stabilizes the hydrazine, which in its free base form can be less stable and more susceptible to oxidation.[5] The low-temperature conditions for diazotization are critical to prevent the decomposition of the unstable diazonium salt intermediate.

Applications in Research and Development

This compound is a valuable reagent due to its ability to serve as a precursor to a wide array of complex molecules.

-

Pharmaceutical Development: This is the most significant area of application. It is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting cancer and infectious diseases.[1] The fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity to target proteins.[2][3][4] It is particularly useful for constructing nitrogen-containing heterocyclic structures, such as indoles and pyrazoles, which are common motifs in biologically active compounds.[4][8]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor for active ingredients in herbicides, insecticides, and fungicides.[1][4]

-

Dye Manufacturing: The hydrazine functional group allows it to be used in the synthesis of hydrazones and azo compounds, which are important in the manufacturing of dyes and pigments.[1]

-

Analytical Chemistry: It can serve as a derivatizing reagent for the detection and quantification of carbonyl compounds (aldehydes and ketones), with which it reacts to form characteristic hydrazones.[1][2]

Safety and Handling

As with many hydrazine derivatives, this compound must be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[13][14]

Recommended Safety Precautions

Adherence to a strict safety protocol is essential when working with this compound.

Caption: Logical flow of safety precautions for handling the compound.

First Aid Measures

In case of accidental exposure, the following steps should be taken immediately:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][14]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13][14]

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[13][14]

Conclusion

This compound is a high-value chemical intermediate with significant utility in research and industry. Its well-defined physical properties, combined with the beneficial effects of its difluoro-phenyl moiety, make it an essential tool for synthetic chemists, particularly those in drug discovery and materials science. Understanding its characteristics, from its melting point and stability to its synthesis and safe handling requirements, is paramount for leveraging its full potential in the creation of novel and functional molecules.

References

-

(3,4-Difluorophenyl)hydrazine hydrochloride. MySkinRecipes, [Link]

-

This compound. Pharmaffiliates, [Link]

-

(3,4-Difluorophenyl)hydrazine. PubChem, National Center for Biotechnology Information, [Link]

-

4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Paragon Scientific, [Link]

-

Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Cole-Parmer, [Link]

-

4-Fluorophenylhydrazine hydrochloride. PubChem, National Center for Biotechnology Information, [Link]

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Chemsrc, [Link]

-

The Crucial Role of 4-Fluorophenylhydrazine HCl in Modern Synthesis. Paragon Scientific, [Link]

-

The Role of 4-Fluorophenylhydrazine HCl in Pharmaceutical Synthesis. Paragon Scientific, [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

4-fluoro-phenylhydrazine hydrochloride. PharmaCompass, [Link]

-

Phenylhydrazine. Organic Syntheses, [Link]

-

Phenylhydrazine. PubChem, National Center for Biotechnology Information, [Link]

-

4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE. TJK Speciality N Fine Chemicals, [Link]

-

This compound. Nine Chongqing Chemdad Co., [Link]

- Method for preparing 3,4-dimethyl phenylhydrazine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. leapchem.com [leapchem.com]

- 5. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]

- 6. 3,4-Difluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (3,4-Difluorophenyl)hydrazine hydrochloride [myskinrecipes.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemiis.com [chemiis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

3,4-Difluorophenylhydrazine hydrochloride chemical structure and analysis

An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride: Structure, Properties, and Analysis

Introduction

This compound is a fluorinated aromatic hydrazine derivative of significant interest to the pharmaceutical and chemical research sectors. As a key building block, it serves as a crucial precursor in the synthesis of a wide array of biologically active molecules, most notably in the construction of indole rings via the Fischer indole synthesis.[1] The incorporation of two fluorine atoms onto the phenyl ring profoundly influences the electronic properties, lipophilicity, and metabolic stability of the resulting target compounds, making it an attractive scaffold for drug discovery professionals aiming to optimize lead candidates.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, physicochemical properties, and critical analytical methodologies for the characterization and quality control of this compound. The analytical workflows described herein are designed to ensure structural confirmation and purity assessment, which are fundamental to its effective application in synthesis and research.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the salt form of (3,4-difluorophenyl)hydrazine, enhancing its stability and handling properties.

Chemical Structure

The molecule consists of a 1,2,4-trisubstituted benzene ring where a hydrazine group (-NHNH₂) and two fluorine atoms are attached. The hydrochloride salt is formed by the protonation of the more basic terminal nitrogen atom of the hydrazine moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key identifiers and properties is crucial for laboratory handling, safety, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [2][3] |

| Molecular Weight | 180.58 g/mol | [2][3] |

| CAS Number | 875664-54-3, 40594-37-4 | [2][3][4] |

| Appearance | White or light yellow solid/powder | [2][3] |

| Purity (Typical) | ≥97-99% (often determined by HPLC) | [2][3] |

| IUPAC Name | (3,4-difluorophenyl)hydrazine hydrochloride | [2] |

| InChI Key | QTEJTSFVIILHJJ-UHFFFAOYSA-N | [2] |

| Solubility | Sparingly soluble in water. Phenylhydrazines are generally miscible with ethanol, ether, and benzene. | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and air to prevent oxidation. | [3] |

Synthesis and Impurity Profile: A Conceptual Overview

Understanding the synthetic route is paramount for an analytical scientist as it informs the potential impurity profile. This compound is typically synthesized via a two-step process starting from 3,4-difluoroaniline.[5][6][7]

-

Diazotization: 3,4-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt.[1][8] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[5][8] The reaction mixture is subsequently acidified to precipitate the final product as the hydrochloride salt.

Caption: Conceptual workflow for the synthesis of 3,4-Difluorophenylhydrazine HCl.

This process can lead to several potential impurities, including:

-

Unreacted 3,4-difluoroaniline.

-

Positional isomers if the starting material is not pure.

-

By-products from diazonium salt decomposition.

-

Over-reduced or side-reaction products.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR (Proton NMR):

-

Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will appear in this region. Their signals will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, resulting in multiplets (e.g., doublet of doublets). This complex pattern is a key fingerprint of the substitution pattern.

-

Hydrazine Protons (NHNH₃⁺, approx. 8.5-11.0 ppm): These protons are acidic and their signals are typically broad due to chemical exchange and quadrupolar relaxation from the nitrogen atoms.[9] Their chemical shift is highly dependent on the solvent, concentration, and temperature.

-

-

¹³C NMR:

-

The spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C4) will exhibit large one-bond carbon-fluorine couplings (¹JCF ≈ 240-250 Hz), appearing as doublets.[10] Other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF). This provides definitive evidence for the position of the fluorine atoms.

-

-

¹⁹F NMR:

-

This is a crucial technique for fluorinated compounds. Since the two fluorine atoms are in different chemical environments (one ortho, one meta to the hydrazine group), they will appear as two distinct signals. Each signal will be split into a doublet of doublets due to coupling with each other and with adjacent aromatic protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3200-2600 (broad) | N-H Stretch (Ammonium) | A very broad and strong absorption characteristic of the -NH₃⁺ group. |

| 3100-3000 | Aromatic C-H Stretch | Medium to weak bands indicative of the aromatic ring. |

| 1600-1450 | C=C Aromatic Ring Stretch | Multiple sharp bands confirming the presence of the phenyl group. |

| 1300-1100 | C-F Stretch | Strong, characteristic absorptions confirming the presence of fluorine atoms. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Methodology: Electrospray Ionization (ESI) is a suitable technique. The analysis is performed on the free base form.

-

Expected Mass: The molecule will be detected as the protonated free base [C₆H₆F₂N₂ + H]⁺.

-

Calculated Monoisotopic Mass: 144.05 Da.[11]

-

Observed m/z: The primary peak in the mass spectrum should correspond to m/z ≈ 145.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).

Chromatographic Purity Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of chemical compounds and quantifying impurities. A stability-indicating reverse-phase HPLC method is essential for quality control.[12][13]

Analytical Workflow

The process of analyzing a sample for purity involves several logical steps to ensure data integrity and accuracy.

Caption: A typical analytical workflow for HPLC purity assessment.

Experimental Protocol: Reverse-Phase HPLC

This protocol is a representative method and may require optimization based on the specific HPLC system and impurity profile observed.

1. Objective: To determine the purity of this compound and quantify any related impurities.

2. Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[12]

-

Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.

-

Detector: UV-Vis or Photodiode Array (PDA) at 230 nm.[12]

-

Injection Volume: 10 µL.

3. Solution Preparation:

-

Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

-

Standard Solution (approx. 0.05 mg/mL): Accurately weigh ~5 mg of reference standard this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. This higher concentration is used to ensure detection of low-level impurities.

4. System Suitability:

-

Inject the Standard Solution in six replicates.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

-

Theoretical plates (N) should be ≥ 2000.

-

Tailing factor (T) should be ≤ 2.0.

-

5. Analysis Procedure:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform system suitability injections.

-

Inject the Sample Solution in duplicate.

-

Identify the peak for 3,4-Difluorophenylhydrazine by comparing its retention time with the standard.

-

Integrate all peaks in the chromatogram, disregarding peaks from the blank.

6. Calculation:

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Conclusion

The rigorous analysis of this compound is indispensable for its successful application in research and development. This guide outlines a systematic approach, combining spectroscopic techniques for absolute structural confirmation with a robust chromatographic method for quantitative purity assessment. The integration of NMR, MS, and IR spectroscopy provides a complete picture of the molecule's identity, while a validated HPLC method ensures that the material meets the high-purity standards required for pharmaceutical synthesis. By employing these self-validating analytical systems, researchers can proceed with confidence in the quality of their starting materials, a critical factor for reproducible and successful synthetic outcomes.

References

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

-

SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from scitepress.org. [Link]

-

PubChem. (n.d.). (3,4-Difluorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PharmaCompass. (n.d.). 4-fluoro-phenylhydrazine hydrochloride. Retrieved from pharmacompass.com. [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from rasayanjournal.co.in. [Link]

-

PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

- Google Patents. (n.d.). Method for preparing 3,4-dimethyl phenylhydrazine.

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from en.wikipedia.org. [Link]

-

ResearchGate. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. Retrieved from researchgate.net. [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from mdpi.com. [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from prepchem.com. [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. 3,4-Difluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (3,4-Difluorophenyl)hydrazine hydrochloride | 875664-54-3 | AKB66454 [biosynth.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR [m.chemicalbook.com]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 11. (3,4-Difluorophenyl)hydrazine | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. Bot Verification [rasayanjournal.co.in]

Introduction: The Strategic Importance of Fluorinated Phenylhydrazines

An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride (CAS No. 875664-54-3)

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 875664-54-3) emerges as a valuable synthon in this context. As a substituted phenylhydrazine, it is a cornerstone intermediate for constructing a variety of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.[1][2]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its fundamental properties, detail a robust synthesis protocol with mechanistic insights, discuss its critical role in the synthesis of bioactive molecules, and provide essential safety and handling information.

Part 1: Core Physicochemical and Structural Characteristics

This compound is a solid material whose physical properties are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 875664-54-3 | [3] |

| Molecular Formula | C₆H₆F₂N₂·HCl | [1] |

| Molecular Weight | 180.58 g/mol | [1][2] |

| Appearance | White to yellow to brown or gray powder/crystals | [1] |

| Melting Point | ~230 °C | [2][4] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (0-8 °C) | [1][2] |

| InChI Key | QTEJTSFVIILHJJ-UHFFFAOYSA-N | [5] |

The presence of two fluorine atoms on the phenyl ring significantly modulates the electronic properties of the hydrazine moiety, influencing its reactivity in subsequent chemical transformations.

Part 2: Synthesis and Mechanism

The synthesis of substituted phenylhydrazines, including the 3,4-difluoro analog, is a well-established process in organic chemistry, typically proceeding through a two-stage reaction from the corresponding aniline.[6]

Core Reaction Pathway

The overall synthesis transforms 3,4-difluoroaniline into the target phenylhydrazine hydrochloride via diazotization followed by reduction.

Caption: General workflow for the synthesis of 3,4-Difluorophenylhydrazine HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for phenylhydrazine synthesis.[6][7]

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

Brine

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 3,4-difluoroaniline in a mixture of water and concentrated HCl. b. Cool the resulting solution to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.05 equivalents) in water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained at 0 °C. The formation of the diazonium salt is critical and highly temperature-sensitive to prevent decomposition.[6] e. Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

-

Reduction: a. In a separate flask, prepare a solution of tin(II) chloride (2 equivalents) in concentrated HCl. b. Cool the diazonium salt solution from the previous step and add the tin(II) chloride solution dropwise while maintaining a low temperature. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The diazonium salt is reduced by the SnCl₂ to the corresponding hydrazine.[6]

-

Isolation and Purification: a. The precipitated product, this compound, is collected by vacuum filtration. b. Wash the solid sequentially with cold brine and diethyl ether to remove residual acids and organic impurities. c. Dry the pale solid product in a vacuum oven at 40 °C overnight. The product is typically used without further purification for subsequent reactions.[7]

Causality and Mechanistic Insights

The success of this synthesis hinges on precise temperature control. The diazotization step involves the in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl, which then forms the highly electrophilic nitrosonium ion (NO⁺).[6] This ion is attacked by the nucleophilic amino group of the 3,4-difluoroaniline. Subsequent proton transfers and dehydration yield the diazonium salt.[6] Keeping the temperature at or below 0°C is crucial because diazonium salts are unstable and can decompose, leading to side products and reduced yields.[6] The subsequent reduction with a mild reducing agent like stannous chloride effectively converts the diazonium group to the hydrazine, which precipitates from the acidic solution as its stable hydrochloride salt.[6]

Part 3: Applications in Drug Discovery and Development

This compound is not an end product but a versatile building block. Its primary utility lies in the synthesis of complex, biologically active molecules, particularly heterocyclic compounds.[1][2]

The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds

A classic and powerful application of phenylhydrazines is the Fischer indole synthesis. This reaction allows for the construction of the indole ring system, a privileged scaffold found in numerous pharmaceuticals.

Caption: Key stages of the Fischer Indole Synthesis using the title compound.

By reacting this compound (often liberated to the free base in situ) with various ketones or aldehydes, medicinal chemists can synthesize a wide array of substituted 5,6-difluoroindoles. These fluorinated indoles are explored for therapeutic potential in areas such as oncology, neurology, and infectious diseases.[1][2][8] The fluorine atoms enhance the drug-like properties of the final molecule.[8]

Other Synthetic Applications

Beyond indoles, this reagent is used to synthesize other critical heterocyclic systems like pyrazoles and triazoles.[9] It is also a precursor in the development of agrochemicals (herbicides, insecticides) and dyes, demonstrating its broad utility in chemical manufacturing.[1][2][8]

Part 4: Analytical Characterization

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see complex signals in the aromatic region (approx. 7.0-7.5 ppm) due to proton-proton and proton-fluorine coupling. Signals for the N-H protons would appear further downfield and may be broad.[10][11][12]

-

¹³C NMR (Carbon NMR): The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached fluorine atoms (C-F coupling).

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching (typically 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong C-F stretching bands (usually in the 1100-1300 cm⁻¹ region).[12]

-

HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is the standard for determining the purity of the compound, ensuring it meets the required specification (e.g., ≥99%) for use in sensitive synthetic applications.[1][12]

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is critical for laboratory safety.

Hazard Identification and Precautionary Measures

The compound is classified as hazardous. The key safety information is summarized in the table below.[13][14][15][16]

| Category | Information | Source(s) |

| Signal Word | Warning | [13] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14][15][16] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][17]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14][15]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[14][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14][15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]

-

Disposal: Dispose of waste material and containers at an approved waste disposal facility, in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic tool for molecular design and innovation. Its difluorinated phenyl ring provides a handle to enhance the pharmacokinetic profiles of drug candidates, while the hydrazine group serves as a versatile anchor for constructing complex heterocyclic scaffolds. By understanding its properties, synthesis, reactivity, and safe handling protocols, researchers and drug development professionals can effectively leverage this compound to advance their projects, from fundamental research to the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

(3,4-Difluorophenyl)hydrazine hydrochloride. MySkinRecipes. [Link]

-

CAS No : 875664-54-3 | Product Name : this compound. Pharmaffiliates. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

PHENYLHYDRAZINE HYDROCHLORIDE and PHENYLHYDRAZINE. Organic Syntheses Procedure. [Link]

-

Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

- CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3,4-Difluorophenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. parchem.com [parchem.com]

- 5. 3,4-Difluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum [chemicalbook.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. This compound | 875664-54-3 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to (3,4-Difluorophenyl)hydrazine Hydrochloride: Synthesis, Properties, and Application in Modern Drug Discovery

Executive Summary: (3,4-Difluorophenyl)hydrazine hydrochloride is a crucial chemical intermediate, primarily valued for its role in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the electronic properties and metabolic stability of resulting compounds, making it a preferred building block in drug development. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol, and a detailed examination of its most prominent application—the Fischer indole synthesis. Methodologies are presented with a focus on the underlying chemical principles to provide researchers and development scientists with a practical and authoritative resource.

Compound Identification and Physicochemical Properties

(3,4-Difluorophenyl)hydrazine hydrochloride is the salt form of (3,4-difluorophenyl)hydrazine, providing enhanced stability and ease of handling compared to the free base. Its identity is established by several key identifiers and properties.

The IUPAC name for the parent compound is (3,4-difluorophenyl)hydrazine[1]. The hydrochloride salt is systematically named (3,4-Difluorophenyl)hydrazine hydrochloride. It is widely used as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases, due to the unique reactivity conferred by the fluorine substituents[2].

Table 1: Compound Identifiers and Properties

| Property | Data | Reference(s) |

| IUPAC Name | (3,4-difluorophenyl)hydrazine hydrochloride | [1] |

| Synonyms | 1-(3,4-difluorophenyl)hydrazine hydrochloride | [3][4] |

| CAS Number | 875664-54-3; 40594-37-4 (Note: both are cited in literature) | [2][3][] |

| Molecular Formula | C₆H₇ClF₂N₂ | [][6] |

| Molecular Weight | 180.58 g/mol | [2][][6] |

| Appearance | White to light pink/yellow or brown/gray powder or crystals | [2][6] |

| Melting Point | ~230 °C | [6] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment under inert gas | [6][7] |

Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride

The synthesis of aryl hydrazines from their corresponding anilines is a well-established chemical transformation. The most common industrial and laboratory-scale method involves a two-step, one-pot process: the diazotization of an aniline followed by the reduction of the resulting diazonium salt.

Causality of Experimental Choices:

-

Diazotization: 3,4-difluoroaniline is treated with sodium nitrite in the presence of a strong acid (hydrochloric acid) at low temperatures (0-5 °C). The HCl serves two purposes: it protonates the aniline to make it soluble and provides the acidic medium necessary for the formation of the nitrous acid (from NaNO₂), which is the active diazotizing agent. Low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated HCl is a highly effective and common reducing agent for this transformation[8][9]. The acidic conditions maintain the stability of the stannous ion and the resulting hydrazine product, which precipitates as the hydrochloride salt.

Synthesis Workflow

The overall process transforms the amino group of the aniline into a hydrazine group via a diazonium intermediate.

Caption: General synthesis route for (3,4-Difluorophenyl)hydrazine HCl.

Experimental Protocol

This protocol is adapted from established methods for phenylhydrazine synthesis[8][9].

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-difluoroaniline (1.0 eq).

-

Acidic Dissolution: Add concentrated hydrochloric acid (approx. 5 eq) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir for an additional 60 minutes at this temperature after the addition is complete.

-

Reduction: In a separate beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.0-2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath. Add the reducing solution dropwise to the cold diazonium salt suspension, keeping the reaction temperature below 10 °C.

-

Precipitation and Isolation: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The product will precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold brine and diethyl ether to remove impurities.

-

Drying: Dry the resulting white to pale brown solid in vacuo at 40-50 °C to yield (3,4-Difluorophenyl)hydrazine hydrochloride. The product can be used without further purification for most synthetic applications.

Key Application: The Fischer Indole Synthesis

The most significant application of (3,4-Difluorophenyl)hydrazine hydrochloride is in the construction of indole ring systems via the Fischer indole synthesis[10]. This reaction, discovered in 1883, is a cornerstone of heterocyclic chemistry and is used to synthesize a vast array of pharmaceuticals, including the triptan class of anti-migraine drugs[10]. The difluoro-substitution pattern is particularly desirable in medicinal chemistry for enhancing metabolic stability and modulating receptor binding affinity.

Mechanistic Overview

The Fischer indole synthesis is an acid-catalyzed reaction that converts an arylhydrazine and an aldehyde or ketone into an indole[11][12].

-

Hydrazone Formation: The reaction initiates with the condensation of (3,4-difluorophenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring temporarily[10][11].

-

Rearomatization & Cyclization: A proton transfer restores the favorable aromatic system. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the terminal nitrogen onto an imine carbon, forming a five-membered ring (an aminal).

-

Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), leading to the final, stable aromatic indole product[10].

Experimental Protocol: Synthesis of a 5,6-Difluoroindole Derivative

This general protocol outlines the synthesis of a substituted 5,6-difluoroindole from (3,4-Difluorophenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).

-

Reactant Preparation: In a round-bottom flask, suspend (3,4-Difluorophenyl)hydrazine hydrochloride (1.0 eq) and the selected ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazone Formation (Optional Isolation): Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours to form the hydrazone. The intermediate can be isolated or, more commonly, used directly in the next step.

-

Acid Catalysis and Cyclization: Add the acid catalyst. A variety of Brønsted acids (polyphosphoric acid, H₂SO₄) or Lewis acids (ZnCl₂, BF₃·OEt₂) can be used[10][13]. Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 5,6-difluoroindole derivative.

Fischer Indole Synthesis Workflow

Caption: Key stages of the Fischer Indole Synthesis workflow.

Safety and Handling

(3,4-Difluorophenyl)hydrazine hydrochloride is an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazard Statements (H-statements): H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-statements): P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

(3,4-Difluorophenyl)hydrazine hydrochloride is a high-value synthetic intermediate whose utility is firmly established in modern organic and medicinal chemistry. Its straightforward synthesis from 3,4-difluoroaniline and its efficient conversion into complex, biologically relevant indole scaffolds via the Fischer indole synthesis underscore its importance. The fluorination pattern offers distinct advantages for drug design, making this compound a critical tool for researchers aiming to develop novel therapeutics. Proper understanding of its synthesis, reaction mechanisms, and handling is essential for its safe and effective application in the laboratory.

References

-

MySkinRecipes. (3,4-Difluorophenyl)hydrazine hydrochloride. [Link]

-

PubChem, National Center for Biotechnology Information. (3,4-Difluorophenyl)hydrazine. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54089. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

Chemdad. 3,4-Difluorophenylhydrazine hydrochloride. [Link]

-

PubChem, National Center for Biotechnology Information. (3,4-Difluorophenyl)hydrazine;chloride. [Link]

-

Chemwish. Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PrepChem.com. Preparation of phenylhydrazine. [Link]

Sources

- 1. (3,4-Difluorophenyl)hydrazine | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Difluorophenylhydrazine, HCl | CymitQuimica [cymitquimica.com]

- 4. 1-(3,4-difluorophenyl)hydrazine hydrochloride [chemicalbook.com]

- 6. (3,4-Difluorophenyl)hydrazine hydrochloride [myskinrecipes.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of fluorinated phenylhydrazines. Moving beyond a simple chronological account, we delve into the scientific rationale and technical evolution of these critical reagents, from the foundational work of Emil Fischer to their indispensable role in modern medicinal chemistry. This document is structured to offer not just historical context, but actionable insights into the synthesis and application of these versatile chemical building blocks.

Foundational Bedrock: The Discovery of Phenylhydrazine

The story of fluorinated phenylhydrazines begins with their parent molecule. In 1875, the eminent German chemist Hermann Emil Fischer reported the first synthesis of phenylhydrazine (C₆H₅NHNH₂).[1][2] His method, which has remained a cornerstone of aromatic hydrazine synthesis for over a century, involved the reduction of a phenyl diazonium salt using sulfite salts.[1] This discovery was not a mere chemical curiosity; Fischer immediately demonstrated its profound utility in carbohydrate chemistry, using phenylhydrazine to form crystalline phenylhydrazone derivatives of sugars, known as osazones. This technique was instrumental in elucidating the structures of various sugars, a monumental achievement that contributed to his 1902 Nobel Prize in Chemistry.[2]

Just eight years later, in 1883, Fischer unveiled another seminal reaction: the Fischer indole synthesis .[1][3] This acid-catalyzed reaction, which converts phenylhydrazines and a ketone or aldehyde into an indole heterocyclic core, became one of the most important methods for synthesizing this privileged scaffold found in countless natural products and pharmaceuticals.[1][4] These two discoveries cemented phenylhydrazine's status as a vital reagent and set the stage for the development of its substituted derivatives.

The Fluorine Revolution: A New Element in Drug Design

For several decades following Fischer's work, the field of organofluorine chemistry was in its infancy. The introduction of fluorine into organic molecules was a significant synthetic challenge. However, by the mid-20th century, advancements in fluorination techniques coincided with a growing recognition of fluorine's unique and beneficial properties in medicinal chemistry.

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and biological profile:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The first fluorinated drug, Fludrocortisone, was approved in 1954, heralding a new era in pharmaceutical development. This sparked intense interest in creating fluorinated analogs of known bioactive scaffolds and building blocks.

The Emergence of Fluorinated Phenylhydrazines: A Historical Synthesis

The first documented synthesis of a fluorinated phenylhydrazine appears in a 1933 publication, which describes the preparation of 4-fluorophenylhydrazine .[5][6] This synthesis followed the classical Fischer methodology: the diazotization of 4-fluoroaniline followed by reduction. The reported method utilized sodium sulfite with zinc dust as the reducing agent, achieving a yield of approximately 75%.[5][6]

This event marks the quiet inception of fluorinated phenylhydrazines as chemical reagents. Their initial development was not driven by a single blockbuster application but was part of the broader, systematic exploration of fluorinated aromatic compounds. The true potential of these reagents would be realized as medicinal chemists began to apply the Fischer indole synthesis to create novel fluorinated indole derivatives, seeking to combine the privileged indole scaffold with the metabolic and electronic advantages of fluorine.

Synthetic Protocols: From Aniline to Hydrazine

The preparation of fluorophenylhydrazine isomers remains rooted in the principles of Fischer's original work. The standard, reliable method is a two-step, one-pot process starting from the corresponding fluoroaniline.

General Synthetic Pathway

The overall transformation from a substituted fluoroaniline to the corresponding fluorophenylhydrazine hydrochloride is illustrated below.

Caption: General workflow for the synthesis of fluorophenylhydrazine hydrochlorides.

Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

This protocol is a representative example of the synthesis, adapted from established procedures.[7]

Step 1: Diazotization of 4-Fluoroaniline

-

To a stirred solution of concentrated hydrochloric acid (293 mL), add 4-fluoroaniline (127.6 g, 1 mol) and stir for 2 hours at room temperature.

-

Cool the resulting solution to below 5 °C in an ice-salt bath.

-

Slowly add a pre-cooled solution of sodium nitrite (72.5 g, 1.05 mol) in water (145 mL) dropwise, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring for 1 hour at the same temperature to ensure complete formation of the diazonium salt.

-

Filter the cold solution to remove any particulates, retaining the clear filtrate which contains the 4-fluorobenzenediazonium chloride.

Step 2: Reduction and Hydrolysis

-

In a separate large vessel, prepare a solution of sodium bisulfite (NaHSO₃, 213.2 g, 2.05 mol) in water (500 mL). Cool this solution to 0-10 °C.

-

Slowly add the previously prepared diazonium salt filtrate to the sodium bisulfite solution. During this addition, maintain the pH between 6 and 7 by the controlled addition of a 25% NaOH solution. The temperature should be kept between 0-10 °C.

-

Once the addition is complete, heat the reaction mixture to 80 °C and hold for 1 hour.

-

Cool the mixture back to room temperature and then slowly add concentrated hydrochloric acid (600 mL) dropwise.

-

Heat the acidified mixture to 90-100 °C for 1 hour to effect hydrolysis of the intermediate hydrazine sulfonate.

-

Finally, cool the mixture to 10 °C. The product, 4-fluorophenylhydrazine hydrochloride, will precipitate as a light red solid.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry to yield the final product.

Self-Validation: The success of this protocol relies on careful temperature and pH control. The diazonium salt is unstable at higher temperatures. During the reduction, maintaining a slightly acidic to neutral pH is crucial for the formation of the sulfonate intermediate. The final strong acid hydrolysis requires heat to complete the reaction. The precipitation of the hydrochloride salt upon cooling from the acidic medium serves as an in-process check of product formation.

Similar protocols can be applied for the synthesis of the 2-fluoro and 3-fluoro isomers, starting from 2-fluoroaniline and 3-fluoroaniline, respectively.[5]

Physicochemical and Comparative Data

The position of the fluorine atom on the phenyl ring influences the physical properties and reactivity of the resulting hydrazine.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ Torr) |

| 2-Fluorophenylhydrazine | 2368-80-1 | 126.13 | (solid at RT) | - |

| 3-Fluorophenylhydrazine | 658-27-5 | 126.13 | 28 | 88 @ 2 |

| 4-Fluorophenylhydrazine | 371-19-7 | 126.13 | 35-38 | 108-110 @ 13 |

| 4-Fluorophenylhydrazine HCl | 823-85-8 | 162.59 | >300 | - |

Data compiled from various chemical suppliers and databases.

The hydrochloride salts are generally more stable, less prone to oxidation, and easier to handle as crystalline solids compared to the free bases, which can be oily liquids or low-melting solids. For this reason, the hydrochloride salt is the most common commercially available form.

The Gateway to Fluorinated Indoles and Modern Pharmaceuticals

The primary and most enduring application of fluorinated phenylhydrazines is their use as key precursors in the Fischer indole synthesis. The ability to introduce a fluorine atom at a specific position on the indole nucleus has been a powerful tool for drug discovery.

Caption: The Fischer Indole Synthesis using a fluorinated phenylhydrazine.

This strategy has been particularly impactful in the development of the triptan class of drugs, used to treat migraine and cluster headaches.[1] Many of these drugs are indole derivatives, and the use of reagents like 4-fluorophenylhydrazine is central to their synthesis. The fluorine atom in these structures is not merely decorative; it enhances metabolic stability and modulates receptor binding affinity, contributing directly to the therapeutic profile of the final drug.

Conclusion and Future Outlook

From its theoretical conception as a derivative of Fischer's phenylhydrazine to its synthesis in 1933 and its eventual role as a cornerstone of modern pharmaceutical synthesis, the journey of fluorinated phenylhydrazines mirrors the evolution of organic and medicinal chemistry. The initial challenge of organofluorine synthesis has given way to routine and scalable production, enabling these reagents to be used widely in both academic research and industrial drug development. The classical diazotization-reduction pathway remains the most reliable and cost-effective method for their production. As drug discovery continues to demand molecules with fine-tuned properties, the strategic placement of fluorine via building blocks like fluorinated phenylhydrazines will ensure their continued relevance and importance for the foreseeable future.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 6. US5599992A - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 7. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]

Spectroscopic Characterization of 3,4-Difluorophenylhydrazine Hydrochloride: A Technical Guide

Introduction

3,4-Difluorophenylhydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers in pharmaceutical development and materials science. Its utility as a building block for synthesizing a variety of biologically active molecules, including those with potential applications in oncology and infectious disease research, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound.

This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a comprehensive, publicly available experimental dataset for this specific isomer, this guide will leverage established spectroscopic principles and comparative data from closely related analogs to provide a robust predictive framework for researchers. Every protocol described herein is designed to be a self-validating system, ensuring that experimental choices are grounded in scientific causality.

Molecular Structure and Its Spectroscopic Implications

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected chemical shifts, coupling constants, vibrational modes, and fragmentation patterns.

Molecular Structure of this compound

Caption: Structure of 3,4-Difluorophenylhydrazine cation with chloride anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data, with the fluorine atoms introducing characteristic couplings.

¹H NMR Spectroscopy

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 7.0 - 7.5 | m | J(H,H), J(H,F) |

| -NH- | ~10.0 | br s | - |

| -NH₃⁺ | ~8.5 | br s | - |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve hydrochloride salts and to slow down the exchange of acidic protons, allowing for their observation.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of three aromatic protons and their coupling to each other and to the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the hydrazinium group will deshield the aromatic protons, causing them to resonate in the downfield region (7.0 - 7.5 ppm). The signals will appear as multiplets due to ortho, meta, and para H-H couplings, as well as H-F couplings.

The acidic protons of the hydrazinium group (-NH- and -NH₃⁺) are expected to be broad singlets and will be significantly downfield due to the positive charge and hydrogen bonding with the solvent. Their chemical shifts can be highly dependent on concentration and the solvent used.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-N | ~140-150 | d | J(C,F) |

| C-F | ~145-160 | d | ¹J(C,F) > 200 Hz |

| C-H | ~105-125 | d | J(C,F) |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial if the sample is limited.

-

Instrument Setup:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Interpretation and Rationale

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine atoms will exhibit large one-bond coupling constants (¹J(C,F)) of over 200 Hz and will be significantly shifted downfield. The other aromatic carbons will show smaller C-F couplings. The carbon attached to the nitrogen will also be downfield due to the electron-withdrawing effect of the nitrogen atom.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazinium) | 3200 - 2800 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |

| C-F stretch | 1300 - 1100 | Strong |

| C-N stretch | 1350 - 1250 | Medium |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the attenuated total reflectance (ATR) crystal.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Interpretation and Rationale

The IR spectrum will be dominated by a broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the hydrazinium group. The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The most indicative signals for the fluorine substitution will be the strong C-F stretching bands in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ (of free base) | 145.05 | Molecular ion of the free base (C₆H₆F₂N₂) |

| [M-NH₂]⁺ | 128.03 | Loss of the amino group from the free base |

| [C₆H₄F₂]⁺ | 114.03 | Phenyl ring fragment with two fluorine atoms |

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) mass spectrometer.

-

Infuse the sample solution directly into the ion source.

-

Acquire the spectrum in positive ion mode.

-

Interpretation and Rationale

In ESI-MS, the hydrochloride salt will likely dissociate, and the protonated free base, (C₆H₆F₂N₂)H⁺, will be observed as the molecular ion peak at an m/z of approximately 145.05. High-resolution mass spectrometry can be used to confirm the elemental composition of this ion. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the N-N bond.

Spectroscopic Data Interpretation Logic

Caption: Convergent logic for structural elucidation.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the rationale behind them, researchers can more effectively and confidently characterize this important chemical intermediate. The provided protocols offer a starting point for acquiring high-quality data, and the interpretive guidance serves as a framework for structural verification. The synthesis of data from these complementary techniques provides a self-validating system for the unambiguous identification of the target compound.

References

An In-depth Technical Guide to the Solubility of 3,4-Difluorophenylhydrazine Hydrochloride in Organic Solvents

Abstract

3,4-Difluorophenylhydrazine hydrochloride is a key building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for successful process development, reaction optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. Due to the scarcity of specific quantitative solubility data in public literature, this document emphasizes the fundamental principles of solubility, provides a robust, field-proven experimental protocol for its determination, and offers predictive insights based on solvent properties. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline workflows.

Introduction and Physicochemical Profile

This compound is a salt, combining the organic base 3,4-difluorophenylhydrazine with hydrochloric acid. This ionic character, coupled with the features of the difluorinated aromatic ring, dictates its interactions with solvent molecules and, consequently, its solubility profile. Before exploring its solubility, a summary of its core physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClF₂N₂ | [1] |

| Molecular Weight | 180.58 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 875664-54-3 | [1] |

| Structure | (3,4-difluorophenyl)hydrazine;hydrochloride |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are paramount:

-

Ionic Nature: As a hydrochloride salt, the compound exists as an ion pair in the solid state ([C₆H₅F₂N₂H₃]⁺[Cl]⁻). To dissolve, the solvent must overcome the strong electrostatic forces of the crystal lattice. This process is most efficient in highly polar solvents that can effectively solvate both the cation and the anion.

-

Hydrogen Bonding: The hydrazinium cation ([-NH₂NH₃]⁺) is an excellent hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. Protic solvents (e.g., alcohols, water) can engage in strong hydrogen bonding with the solute, promoting solubility. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-